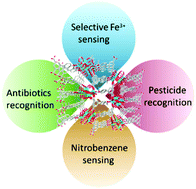A semi-rigid tricarboxylate ligand based Co(ii) coordination polymer: construction and applications in multiple sensing†
New Journal of Chemistry Pub Date: 2020-01-20 DOI: 10.1039/C9NJ05766H
Abstract
A two-dimensional (2D) coordination polymer [Co2(OH)(H2O)2(cbca)·2H2O]n (CP 1) (H3cbca: 4′-(1-carboxyethoxy)-[1,1′-biphenyl]-3,5-dicarboxylic acid) with a topological (3,6) connection point structure was synthesized by a hydrothermal method. Single-crystal X-ray analysis revealed that the 2D structure is comprised of tetranuclear cobalt clusters and semi-rigid cbca ligands connected through strong Co–O bonds. It has been found that CP 1 can be used as an effective multiple fluorescent sensor for detecting iron ions, specific nitro compounds, antibiotics and pesticides. Further investigations show that the fluorescence quenching originates from different mechanisms. Among them, the redshift phenomenon generated during the detection of some analytes can also effectively distinguish analytes, which is rarely mentioned in previous studies.

Recommended Literature
- [1] Investigation of the substitution effect on poly(bis-3,4-ethylenedioxythiophene methine)s through solid state polymerization†
- [2] Contents list
- [3] Mathematical models of cytotoxic effects in endpoint tumor cell line assays: critical assessment of the application of a single parametric value as a standard criterion to quantify the dose–response effects and new unexplored proposal formats†
- [4] Back matter
- [5] Multi-donor molecular bulk heterojunction solar cells: improving conversion efficiency by synergistic dye combinations†
- [6] Notes
- [7] Structure–activity relationship for the solid state emission of a new family of “push–pull” π-extended chromophores†
- [8] Pd-around-CeO2−x hybrid nanostructure catalyst: three-phase-transfer synthesis, electrocatalytic properties and dual promoting mechanism†
- [9] Uniform yolk–shell Sn4P3@C nanospheres as high-capacity and cycle-stable anode materials for sodium-ion batteries†
- [10] Large scale indium tin oxide (ITO) one dimensional gratings for ultrafast signal modulation in the visible spectral region†










